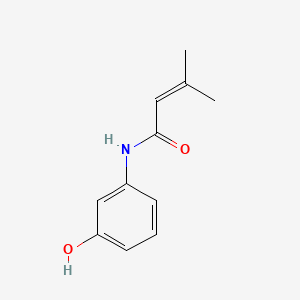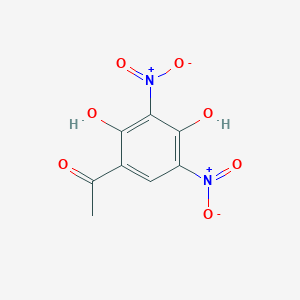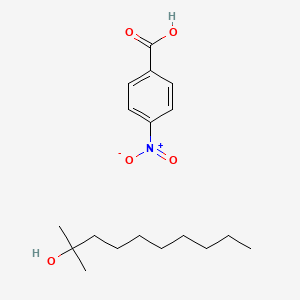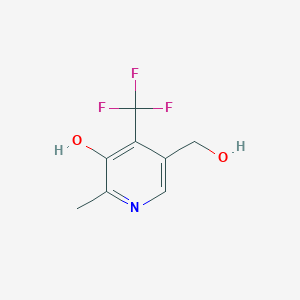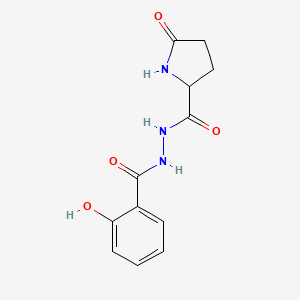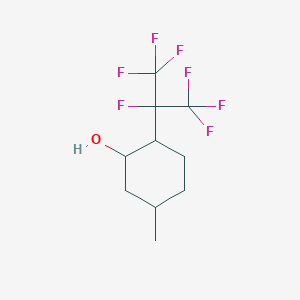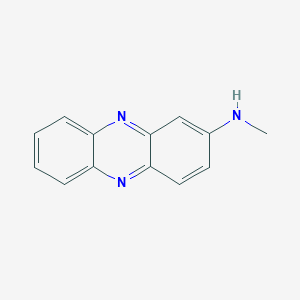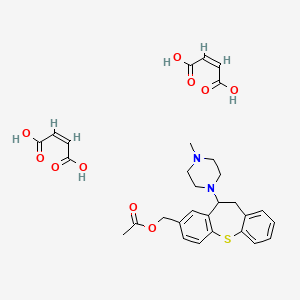
10,11-Dihydro-11-(4-methyl-1-piperazinyl)dibenzo(b,f)thiepin-2-methanol acetate dimaleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10,11-Dihydro-11-(4-methyl-1-piperazinyl)dibenzo(b,f)thiepin-2-methanol acetate dimaleate is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its neurotropic and psychotropic properties, making it a subject of interest in the development of therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10,11-Dihydro-11-(4-methyl-1-piperazinyl)dibenzo(b,f)thiepin-2-methanol acetate dimaleate involves multiple steps. One common method starts with the preparation of dibenzo(b,f)thiepin, which is then reacted with 4-methylpiperazine under controlled conditions to form the desired compound . The reaction typically requires a solvent such as ethanol or methanol and is conducted at elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
10,11-Dihydro-11-(4-methyl-1-piperazinyl)dibenzo(b,f)thiepin-2-methanol acetate dimaleate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines.
科学的研究の応用
10,11-Dihydro-11-(4-methyl-1-piperazinyl)dibenzo(b,f)thiepin-2-methanol acetate dimaleate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on neurotransmitter systems.
Medicine: Investigated for its potential as an antipsychotic and neuroprotective agent.
Industry: Utilized in the development of pharmaceuticals and other therapeutic agents.
作用機序
The compound exerts its effects primarily through interaction with neurotransmitter receptors in the brain. It acts as an antagonist at serotonin and dopamine receptors, which helps in modulating mood and behavior. The molecular targets include the 5-HT2A and D2 receptors, and the pathways involved are related to neurotransmitter signaling and regulation.
類似化合物との比較
Similar Compounds
Quetiapine: Another dibenzo(b,f)thiepin derivative with antipsychotic properties.
Isoclotiapine: Similar structure but with different substituents on the piperazine ring.
Dibenzo(b,f)oxepine: A related compound with an oxygen atom in place of sulfur.
Uniqueness
10,11-Dihydro-11-(4-methyl-1-piperazinyl)dibenzo(b,f)thiepin-2-methanol acetate dimaleate is unique due to its specific substitution pattern and the presence of the piperazine ring, which contributes to its distinct pharmacological profile and therapeutic potential .
特性
CAS番号 |
55301-86-5 |
|---|---|
分子式 |
C30H34N2O10S |
分子量 |
614.7 g/mol |
IUPAC名 |
(Z)-but-2-enedioic acid;[5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-3-yl]methyl acetate |
InChI |
InChI=1S/C22H26N2O2S.2C4H4O4/c1-16(25)26-15-17-7-8-22-19(13-17)20(24-11-9-23(2)10-12-24)14-18-5-3-4-6-21(18)27-22;2*5-3(6)1-2-4(7)8/h3-8,13,20H,9-12,14-15H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |
InChIキー |
GHBUWFSWIDVOHB-SPIKMXEPSA-N |
異性体SMILES |
CC(=O)OCC1=CC2=C(SC3=CC=CC=C3CC2N4CCN(CC4)C)C=C1.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
正規SMILES |
CC(=O)OCC1=CC2=C(C=C1)SC3=CC=CC=C3CC2N4CCN(CC4)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


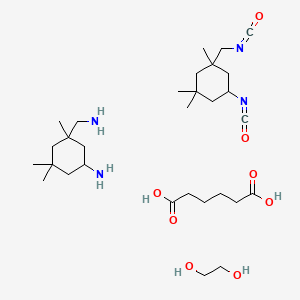
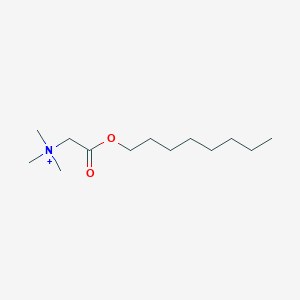
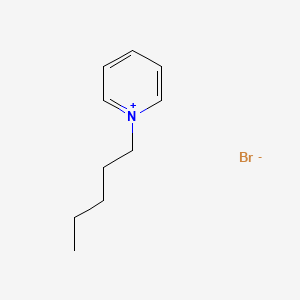
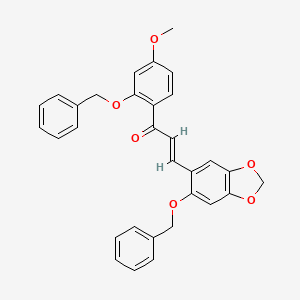
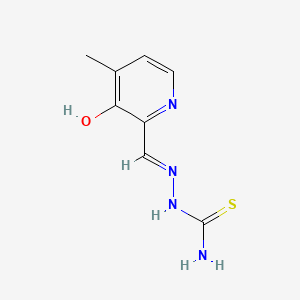
![[(1-Isocyanatopropan-2-yl)sulfanyl]benzene](/img/structure/B14646154.png)
